molecular formula C7H4F3N3 B13688219 6-(Trifluoromethyl)imidazo[1,2-b]pyridazine

6-(Trifluoromethyl)imidazo[1,2-b]pyridazine

Cat. No.: B13688219
M. Wt: 187.12 g/mol
InChI Key: SBBSBHSVTFTBAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Trifluoromethyl)imidazo[1,2-b]pyridazine is a heterocyclic compound characterized by the presence of an imidazo[1,2-b]pyridazine core substituted with a trifluoromethyl group at the 6-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Trifluoromethyl)imidazo[1,2-b]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-amino-6-bromopyridazine with a trifluoromethylating agent, followed by cyclization using a suitable catalyst . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and bases such as potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 6-(Trifluoromethyl)imidazo[1,2-b]pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-b]pyridazine-3-carboxylic acid, while substitution reactions can introduce various functional groups at the 6-position .

Comparison with Similar Compounds

  • Imidazo[1,2-a]pyridines
  • Imidazo[1,2-b]pyridines
  • Imidazo[1,2-c]pyridines

Comparison: Compared to these similar compounds, 6-(Trifluoromethyl)imidazo[1,2-b]pyridazine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design .

Properties

Molecular Formula

C7H4F3N3

Molecular Weight

187.12 g/mol

IUPAC Name

6-(trifluoromethyl)imidazo[1,2-b]pyridazine

InChI

InChI=1S/C7H4F3N3/c8-7(9,10)5-1-2-6-11-3-4-13(6)12-5/h1-4H

InChI Key

SBBSBHSVTFTBAC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=CN2N=C1C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.